molecular formula C20H20N6O3 B11007109 N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B11007109
M. Wt: 392.4 g/mol
InChI Key: CFKWHQLPCQGFSO-UHFFFAOYSA-N
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Description

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline moiety, a triazolopyridine ring, and a butanamide chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline derivative, followed by the introduction of the triazolopyridine ring and the butanamide chain. Key steps include:

    Formation of Quinoxaline Derivative: This involves the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

    Introduction of Triazolopyridine Ring: This step requires the cyclization of appropriate precursors in the presence of a base.

    Attachment of Butanamide Chain: The final step involves the coupling of the intermediate with a butanamide derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a hydroxyl derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-(pyridin-3-yl)butanamide
  • **N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-(triazol-3-yl)butanamide

Uniqueness

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide stands out due to its unique combination of a quinoxaline moiety, a triazolopyridine ring, and a butanamide chain. This structural uniqueness contributes to its diverse chemical reactivity and broad range of applications.

Properties

Molecular Formula

C20H20N6O3

Molecular Weight

392.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C20H20N6O3/c27-18(10-5-9-17-24-23-16-8-3-4-12-26(16)17)21-11-13-25-15-7-2-1-6-14(15)22-19(28)20(25)29/h1-4,6-8,12H,5,9-11,13H2,(H,21,27)(H,22,28)

InChI Key

CFKWHQLPCQGFSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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